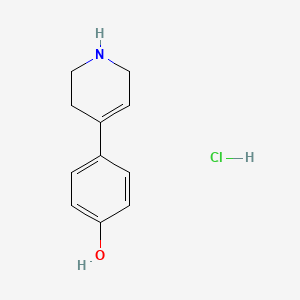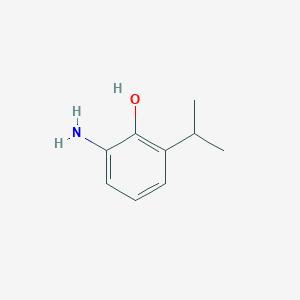
Penprostene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penprostene is a synthetic compound with the molecular formula C21H32O5 . It is known for its complex structure, which includes multiple stereocenters and double-bond stereochemistry . This compound has been investigated for its potential therapeutic applications, particularly in the field of cardiovascular health.
Preparation Methods
The synthesis of Penprostene involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the use of ethoxy-3-hydroxy-4,4-dimethyl-1-penten-1-yl as a starting material. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Penprostene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Penprostene is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Research has explored the biological activity of this compound, including its effects on cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Penprostene involves its interaction with specific molecular targets and pathways. This compound is known to act on G protein-coupled receptors and enzymes involved in the regulation of vascular tone and platelet aggregation. This leads to vasodilation and inhibition of platelet aggregation , which are beneficial in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Penprostene can be compared with other similar compounds, such as epoprostenol and prostacyclin . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and therapeutic applications.
Similar compounds include:
- Epoprostenol
- Prostacyclin
- Iloprost
- Treprostinil
This compound’s uniqueness lies in its specific stereochemistry and the potential for diverse therapeutic applications .
Properties
CAS No. |
61557-12-8 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O5/c1-4-26-15-21(2,3)19(23)14-12-16-11-13-18(22)17(16)9-7-5-6-8-10-20(24)25/h5,7,11-14,16-17,19,23H,4,6,8-10,15H2,1-3H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-/m1/s1 |
InChI Key |
HCTZKPLQIGQRPR-XWGDGUDISA-N |
SMILES |
CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCOCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
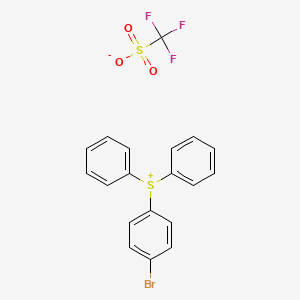

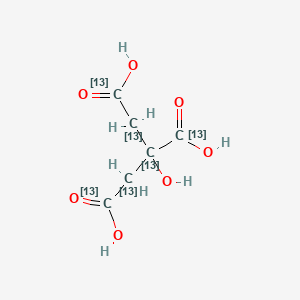
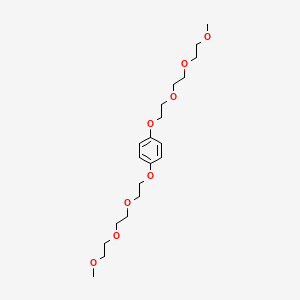

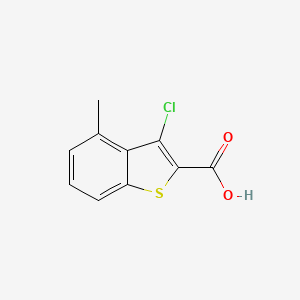
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)
![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

